REACTION_CXSMILES
|
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[F:10][C:11]([F:16])([F:15])[C:12]([OH:14])=[O:13]>ClCCl>[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH3:7][C:6]([O:5][C:1]([CH:2]=[CH2:3])=[O:4])([CH3:9])[CH3:8].[F:10][C:11]([F:16])([F:15])[C:12]([OH:14])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously until the generation of white precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with dichloromethane and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)C=C
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |